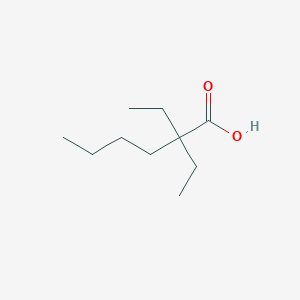

2,2-Diethylhexanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,2-Diethylhexanoic acid and its derivatives can involve various methods, including asymmetric synthesis and catalytic dehydrogenation. One study highlights the asymmetric synthesis and teratogenic activity of its enantiomers, showcasing the importance of stereochemistry in its biological effects (Hauck et al., 1990). Another method involves the catalytic dehydrogenation under atmospheric pressure, demonstrating an effective way to synthesize 2-ethylhexanoic acid from 2-ethylhexanol and sodium hydroxide (Li Wen-long et al., 2014).

Molecular Structure Analysis

The molecular structure of 2,2-Diethylhexanoic acid is crucial for its reactivity and properties. Although specific studies on the molecular structure analysis of 2,2-Diethylhexanoic acid itself are not directly cited here, understanding the structure is essential for synthesizing derivatives and studying their reactions.

Chemical Reactions and Properties

2,2-Diethylhexanoic acid participates in various chemical reactions, including oxidation and esterification. The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is a key reaction, with studies showing different methods to achieve high yield and selectivity (Gliński & Kijeński, 1995). Efficient synthesis methods using N-hydroxyphthalimide catalyzed oxidation have also been reported, highlighting advancements in green chemistry (Łukasz Czieszowic et al., 2023).

Physical Properties Analysis

The physical properties of 2,2-Diethylhexanoic acid, such as boiling point, melting point, and solubility, are important for its application in various industrial processes. While the papers cited do not directly focus on these properties, they are inherent considerations in the synthesis and application of the compound.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity with other compounds, and catalytic activity, are significant for understanding how 2,2-Diethylhexanoic acid functions in various chemical reactions. For instance, its role as a solvent and catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles underscores its utility in promoting efficient chemical transformations (R. Hekmatshoar et al., 2015).

Applications De Recherche Scientifique

Materials Science and Catalysis : Metal 2-ethylhexanoates, derived from 2-ethylhexanoic acid, are utilized as metal-organic precursors in materials science. They also serve as catalysts for ring-opening polymerizations and are employed in painting industries as driers (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Chemical Synthesis : Iron(III) 2-ethylhexanoate, another derivative, is a novel catalyst for stereoselective Diels-Alder reactions, producing specific carboxylic acids (Gorman & Tomlinson, 1998). Additionally, 2-ethylhexanoic acid is used as a dual solvent-catalyst for synthesizing tetrasubstituted imidazoles (Hekmatshoar et al., 2015).

Medical and Biological Research : Diets containing 2-ethylhexanoic acid have been shown to decrease serum triglyceride and cholesterol in male rats, indicating potential biological impacts (Moody & Reddy, 1982). It also has immunosuppressive effects in vitro by inhibiting the activation of human polymorphonuclear leukocytes (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).

Environmental Science : As an industrial chemical and wood preservative ingredient, its metabolites are studied for their effects on indoor air quality and environmental pollution (Pennanen et al., 1991; Horn et al., 2006).

Toxicology : Research has explored the toxicological aspects of 2-ethylhexanoic acid and its metabolites, including their impact on aquatic species and potential as environmental pollutants (Horn et al., 2004).

Chemical Engineering : In the field of chemical engineering, 2-ethylhexanoic acid is involved in processes like esterification in supercritical carbon dioxide, demonstrating its role in innovative industrial applications (Ghaziaskar, Daneshfar, & Calvo, 2006).

Stereochemistry : The stereoselective teratogenic activity of 2-ethylhexanoic acid illustrates the importance of stereochemistry in the safety of man-made chemicals (Hauck, Wegner, Blumtritt, Fuhrhop, & Nau, 1990).

Biochemical Engineering : Its role in mixed-culture interactions in anaerobiosis of inhibitory substrates is studied in biochemical engineering, highlighting its involvement in microbial processes (Chua, Yap, & Ng, 1995).

Microreactor Technology : The use of 2-ethylhexanoic acid in microreactor technology for processes like the aerobic oxidation of 2-ethylhexanal and the nitration of 2-ethylhexanol showcases its application in cutting-edge chemical production methods (Vanoye et al., 2016; Li et al., 2017).

Sustainability and Green Chemistry : Its use in sustainable chemical processes, like the production of higher alcohols from ethanol, aligns with long-term environmental and societal goals (Patel et al., 2015).

Safety And Hazards

The safety information for 2,2-Diethylhexanoic acid includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Propriétés

IUPAC Name |

2,2-diethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-8-10(5-2,6-3)9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHQFVGHBDXALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058383 | |

| Record name | 2,2-Diethyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethylhexanoic acid | |

CAS RN |

4528-37-4 | |

| Record name | 2,2-Diethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIETHYLHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diethyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98T349YMJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

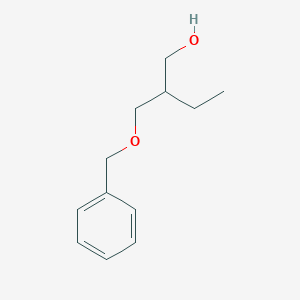

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)